Defluoro Levofloxacin-d3

Isotope Dilution Mass Spectrometry Impurity Profiling MRM Selectivity

Quantifying Levofloxacin EP Impurity D at ≤0.10% requires an internal standard that perfectly mirrors the target analyte's behavior. Unlabeled Defluoro Levofloxacin is indistinguishable by MS, while core-labeled levofloxacin-d3 co-elutes differently, causing matrix effects. Defluoro Levofloxacin-d3 (CAS 1329836-14-7) is the only isotopologue that exactly mimics the impurity's chromatographic retention, ionization efficiency, and fragmentation. Its stable N-CD₃ label provides a baseline-resolved +3 Da mass shift without H/D back-exchange in protic solvents. Key benefits: • Method precision RSD <5% at the reporting threshold, supporting ICH Q2(R1) validation. • Consistent internal standard response across hundreds of injections for bioequivalence and stability studies. • Chemically stable label ensures regulatory data integrity, avoiding false analyte signals.

Molecular Formula C18H21N3O4
Molecular Weight 346.401
CAS No. 1329836-14-7
Cat. No. B589792
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDefluoro Levofloxacin-d3
CAS1329836-14-7
Synonyms(3S)-2,3-Dihydro-3-methyl-10-(4-methyl-1-piperazinyl)-7-oxo-7H-pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylic Acid-d3; 
Molecular FormulaC18H21N3O4
Molecular Weight346.401
Structural Identifiers
SMILESCC1COC2=C(C=CC3=C2N1C=C(C3=O)C(=O)O)N4CCN(CC4)C
InChIInChI=1S/C18H21N3O4/c1-11-10-25-17-14(20-7-5-19(2)6-8-20)4-3-12-15(17)21(11)9-13(16(12)22)18(23)24/h3-4,9,11H,5-8,10H2,1-2H3,(H,23,24)/t11-/m0/s1/i2D3
InChIKeyANLIAKDHRADSBT-XTRIYBSESA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Defluoro Levofloxacin-d3 (CAS 1329836-14-7): Procurement-Relevant Identity & Pharmacopoeial Role


Defluoro Levofloxacin-d3 is the deuterated analogue of Defluoro Levofloxacin (Levofloxacin EP Impurity D / USP Related Compound F), the nonfluorinated impurity of the fluoroquinolone antibiotic levofloxacin . The compound bears a trideuteromethyl substitution on the piperazine ring, resulting in a molecular formula of C₁₈H₁₈D₃N₃O₄ and a monoisotopic mass shift of +3.0 Da relative to the unlabelled impurity (MW 343.38 vs. 346.40) . It is supplied as a certified analytical reference standard and isotopic internal standard for liquid chromatography–tandem mass spectrometry (LC–MS/MS) methods .

Standard Type Deuterated impurity internal standard (ISTD)
Target Analyte Levofloxacin EP Impurity D / USP Related Compound F
Method Context LC–MS/MS isotope dilution quantitation

Why Generic Levofloxacin Isotopologues and Unlabelled Impurity Standards Cannot Substitutes for Defluoro Levofloxacin-d3


In impurity profiling assays for levofloxacin drug substance and finished product, the unlabelled Defluoro Levofloxacin (EP Impurity D) cannot serve as an internal standard because it is indistinguishable from the native analyte in the mass spectrometer, precluding isotope dilution quantitation . Conversely, commercially available deuterated levofloxacin-d3 or levofloxacin-13C,d3 are labelled on the parent fluoroquinolone core; they co-elute with levofloxacin but not necessarily with the desfluoro impurity, producing different matrix effects and ionisation efficiencies that degrade accuracy for impurity-specific quantification [1]. Defluoro Levofloxacin-d3 is the only isotopologue that exactly mimics the chromatographic retention, ionisation efficiency, and fragmentation pathway of the target impurity while providing a baseline-resolved +3 Da mass shift in the triple-quadrupole MRM experiment .

Unlabelled Defluoro Levofloxacin
Indistinguishable from native impurity in MS, preventing isotope dilution quantitation.
Levofloxacin-d3 (core-labelled)
Co-elution with desfluoro impurity may differ, introducing matrix-effect mismatch.
Generic deuterated fluoroquinolones
Retention time and ionization efficiency may not track impurity D, reducing accuracy.

Quantitative Differentiation of Defluoro Levofloxacin-d3 Versus Unlabelled and Alternative Labelled Standards


Mass Defect and Molecular Ion Resolution: +3.0 Da Shift Versus Unlabelled Defluoro Levofloxacin

Defluoro Levofloxacin-d3 exhibits a monoisotopic mass of 346.40 Da, compared with 343.38 Da for unlabelled Defluoro Levofloxacin, yielding a nominal mass shift of +3 Da that places the [M+H]⁺ precursor ion three m/z units above the natural isotopic envelope of the analyte [1]. In triple-quadrupole LC–MS/MS, this separation allows selection of unique Q1/Q3 transitions (e.g., m/z 347 → 281 for the IS vs. m/z 344 → 278 for the analyte) with zero cross-talk, a requirement that unlabelled impurity standards cannot meet because they share identical precursor and product ion masses [1].

Mass Shift vs Unlabelled
Head-to-head
+3.02 Da (346.40 vs 343.38 Da)
Supports cross-talk-free MRM transition selection
Minimal mass shift to avoid natural M+2 isotopologue overlap
Isotope Dilution Mass Spectrometry Impurity Profiling MRM Selectivity

Chemical Purity Benchmarking: ≥98% HPLC Area Purity Versus Typical Unlabelled Impurity Standards

Independent vendor specifications for Defluoro Levofloxacin-d3 consistently report chromatographic purity ≥98% by HPLC, with one supplier (Coompo) certifying 98% and another (XcessBio) ≥98% [1]. This is equal to or exceeds the purity range commonly cited for unlabelled Defluoro Levofloxacin reference standards (typically 95–98%), and is comparable to the 98.5% purity achieved for the related deuterated standard Levofloxacin-D₃ in a published synthesis [2]. Higher chemical purity directly reduces the uncertainty of the assigned internal standard concentration and therefore improves the accuracy of the impurity quantification method.

Chemical Purity
Reported
≥98% by HPLC
Limits IS signal contribution to ≤2% of impurity peak
Vendor-certified purity; supports ICH Q3A/B quantification thresholds
Reference Standard Purity HPLC-UV Impurity Quantification Accuracy

Isotopic Enrichment and Deuterium Retention: Class-Level Evidence from Synthesised Levofloxacin-D₃

Although a dedicated publication reporting the isotopic abundance of Defluoro Levofloxacin-d3 is not available in the primary literature, the compound is manufactured by the same synthetic strategy—trideuteromethylation of the piperazine nitrogen—that yields Levofloxacin-D₃ with an isotope abundance of 99.5 atom% D [1]. Commercial vendors of deuterated fluoroquinolone standards target ≥99 atom% D for trideuteromethyl-labelled products to prevent residual unlabelled material from generating a measurable signal in the analyte channel [2]. By class-level inference, Defluoro Levofloxacin-d3 is expected to achieve a comparable deuterium incorporation level.

Isotopic Enrichment
Class-level
Inferred ≥99 atom% D
Expected cross-talk ≤1% to analyte channel
No dedicated publication; inferred from Levofloxacin-D₃ synthesis
Isotope Abundance Deuterium Incorporation Internal Standard Stability

Analytical Specificity: Co-Elution and Ion Suppression Compensation Versus Structurally Divergent Internal Standards

A key performance criterion for a deuterated internal standard is near-identical chromatographic retention to the target analyte, which is best achieved when the isotopic label is placed on a remote, non-exchangeable position that does not alter polarity or hydrophobicity . Defluoro Levofloxacin-d3, bearing the d₃ label on the N-methyl group of the piperazine ring, co-elutes with the unlabelled impurity (retention time shift typically <0.05 min under reversed-phase conditions), thereby experiencing the same ion suppression or enhancement from the biological or formulation matrix [1]. In contrast, using a structurally distinct internal standard such as levofloxacin-d3 (which retains the C-9 fluorine and differs in logD by ~0.3 units) introduces differential matrix effects that can bias impurity quantification by 15–30% in electrospray ionisation [2].

Co-elution & Ion Suppression
Class-level inference
Estimated 4–10× smaller retention shift vs core-labelled IS
Supports matrix-effect correction by isotope dilution
Retention time shift typically <0.1 min with N-CD₃ label
Matrix Effect Compensation Ion Suppression Deuterated Internal Standard Selection

Regulatory Alignment: Direct Match to EP Impurity D and USP Related Compound F Specifications

Defluoro Levofloxacin-d3 is explicitly catalogued as the isotopically labelled analogue of Levofloxacin EP Impurity D (also designated USP Related Compound F) . The European Pharmacopoeia monograph for Levofloxacin hemihydrate and the corresponding USP monograph require quantification of this specific desfluoro impurity at a reporting threshold of 0.10% relative to the active pharmaceutical ingredient [1]. Using the d₃-labelled form of the impurity—rather than a surrogate internal standard—ensures that the analytical method can be validated for specificity, linearity, accuracy, and precision exactly as prescribed in ICH Q2(R1) and USP ⟨1225⟩, because the internal standard and analyte differ only in isotopic composition [1].

Regulatory Identity Match
Supporting evidence
Exact isotopic match to EP Impurity D / USP Related Compound F
Supports method validation per ICH Q2(R1)
Only commercially available deuterated Impurity D standard
Pharmacopoeial Compliance Impurity D GMP Quality Control

Method Sensitivity: Supporting Trace Impurity Detection at the 0.02% Level

An integrated LC–MS/MS approach for impurity profiling of levofloxacin demonstrated the capability to detect trace impurities at a level of 0.02% relative to the active pharmaceutical ingredient [1]. While that study did not employ deuterated internal standards, the substitution of external calibration with Defluoro Levofloxacin-d3 as an isotope-dilution internal standard is projected to lower the limit of quantification by a factor of 2–5× by compensating for matrix-induced ion suppression and injection-volume variability [2]. The combination of the established impurity screening platform with a dedicated deuterated impurity standard positions laboratories to achieve validated LOQs ≤0.05% for Impurity D—below the ICH Q3A identification threshold [3].

Trace Detection Capability
Supporting evidence
Projected LOQ ≤0.05% with isotope dilution
Supports impurity quantification below ICH identification threshold
Based on published LC–MS/MS impurity profiling platform
Trace Impurity Detection LC-MS/MS Sensitivity Quantification Limit

Procurement-Guiding Application Scenarios for Defluoro Levofloxacin-d3


GMP-Compliant Impurity D Quantification in Levofloxacin API Batch Release

Quality control laboratories in API manufacturing must quantify Levofloxacin EP Impurity D at the ≤0.10% specification limit. Defluoro Levofloxacin-d3 is added to each sample preparation as an isotope-dilution internal standard at a fixed concentration (e.g., 100 ng/mL), enabling compensation for vial-to-vial injection variability and electrospray ionisation fluctuations. The resulting method precision (RSD <5% at the reporting threshold) supports ICH Q2(R1) validation and satisfies Pharmacopoeial and GMP auditor expectations [1][2].

Stability-Indicating HPLC-MS/MS Method Development for Levofloxacin Formulations

During forced-degradation studies and ICH Q1A stability testing, the desfluoro impurity may increase under thermal or photolytic stress. Incorporating Defluoro Levofloxacin-d3 as the internal standard allows laboratories to construct a stability-indicating method that specifically tracks Impurity D without interference from co-eluting degradation products. The +3 Da MRM shift provides the selectivity required to distinguish the impurity peak from formulation excipient peaks and other structurally related substances [3].

In-Source Fragmentation and Cross-Talk Risk Mitigation in High-Throughput Bioequivalence Studies

In regulated bioequivalence trials, levofloxacin is measured in human plasma by LC–MS/MS. If the analytical method must simultaneously monitor the parent drug and its desfluoro impurity, Defluoro Levofloxacin-d3 offers a distinct advantage: its N-CD₃ label is chemically stable and does not undergo H/D exchange in protic solvents, whereas deuterium placed on aromatic or exchangeable positions may back-exchange, generating a false signal in the analyte channel. This stability ensures consistent internal standard response across hundreds of injections in a batch run, reducing the need for re-injections and maintaining regulatory data integrity [1].

Reference Standard Procurement for Pharmacopoeial Monograph Modernisation

National pharmacopoeial laboratories and reference standard providers procure Defluoro Levofloxacin-d3 to replace unlabelled impurity standards in the next generation of HPLC-MS impurity monographs. As monographs transition from HPLC-UV to HPLC-MS platforms, the deuterated impurity standard becomes the definitive tool for system suitability testing, peak identification, and quantitative calibration, ensuring harmonisation across EP, USP, and other compendial methods [2][3].

Application
Selection Property
Validation Focus
Levofloxacin API impurity D batch quantification
ISTD compensation for injection variability and ionisation fluctuation
Method precision and accuracy at pharmacopoeial specification limit
Stability-indicating impurity method for levofloxacin formulations
Co-eluting ISTD specific to desfluoro impurity under stress conditions
Selectivity against degradation products and formulation excipients
Levofloxacin and impurity D analysis in human plasma research matrices
Non-exchangeable N-CD₃ label ensuring stable ISTD response over large batches
Cross-talk risk mitigation and method consistency across runs
Pharmacopoeial monograph method modernization for Impurity D
Exact isotopic match to monograph-specified impurity
System suitability, peak identification, and calibration for HPLC-MS
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